molecular formula C33H45N7O3 B2681052 N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 2097899-27-7

N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No. B2681052
CAS RN: 2097899-27-7
M. Wt: 587.769
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C33H45N7O3 and its molecular weight is 587.769. The purity is usually 95%.
BenchChem offers high-quality N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quality Control and Antimalarial Potential

Developing quality control methods for compounds structurally similar to the one can be crucial for ensuring their purity and efficacy in pharmaceutical applications. For instance, the development of quality control methods for a compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones has been detailed, highlighting its promise as an antimalarial agent. This involves various analytical techniques to ascertain the compound's characteristics and purity, setting a precedent for similar studies on N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide (Danylchenko et al., 2018).

Antimicrobial Activities

The synthesis and testing of novel compounds, including those related to triazoles and quinazolines, have revealed significant antimicrobial activities against a range of bacteria and fungi. These studies underscore the potential of N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide in contributing to new antibacterial and antifungal therapies (Bektaş et al., 2007).

Pharmacological Activity in Cardiovascular Research

Compounds structurally related to the one have been studied for their pharmacological activities, including their role as α1-adrenoceptor antagonists, indicating potential applications in cardiovascular research and therapy. Such studies provide valuable insights into the mechanisms of action and therapeutic potential of these compounds in treating conditions like hypertension and other cardiovascular disorders (Mahmoud Abou-Seri et al., 2011).

properties

IUPAC Name

N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53N7O3/c1-24(2)43-21-9-18-39-32(42)28-12-5-6-13-29(28)40-30(35-36-33(39)40)14-15-31(41)34-16-8-17-37-19-20-38(26(4)23-37)27-11-7-10-25(3)22-27/h7,10-11,22,24,26,28-29,33,36H,5-6,8-9,12-21,23H2,1-4H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNMQRRPLBCMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CCCNC(=O)CCC3=NNC4N3C5CCCCC5C(=O)N4CCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156593070

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